4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including a chlorophenyl group and a fluorobenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting from commercially available precursors
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Substitution Reactions: The chlorophenyl and fluorobenzyl sulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and thiol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated precursors, thiol derivatives, and appropriate catalysts under controlled temperatures and pressures.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced functional groups such as alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can be compared with other similar compounds such as:
- 4-{4-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
- 4-{4-(4-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
- 4-{4-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
These compounds share similar structural features but differ in the position or nature of the substituents, which can affect their chemical properties and biological activities
Biological Activity
The compound 4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic molecule that integrates a triazole and pyridine ring structure. Its molecular formula is C22H17ClFN3OS with a molecular weight of approximately 425.91 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent.
The unique combination of functional groups in this compound enhances its reactivity and biological properties. The presence of the 4-chlorophenyl and 3-fluorobenzyl sulfanyl groups contributes to its interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄ClFN₃OS |
Molecular Weight | 425.91 g/mol |
Functional Groups | Triazole, Pyridine |
Solubility | Varies with solvent |
Biological Activity
Research indicates that compounds containing a triazole moiety exhibit significant antibacterial activity. The biological profile of This compound suggests similar potential.
Antimicrobial Activity
A study on derivatives of triazoles demonstrated their ability to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below those of traditional antibiotics, indicating a promising alternative for treating resistant strains.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.125 - 8 |
Escherichia coli | 0.125 - 8 |
Pseudomonas aeruginosa | 0.125 - 8 |
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have also been explored. Compounds similar to This compound have shown effectiveness in reducing inflammation markers in vitro, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Triazole Derivatives Against MRSA : A study highlighted that certain triazole derivatives exhibited superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like vancomycin, with MIC values significantly lower than those reported for conventional treatments .
- Synthesis and Evaluation : Research focusing on the synthesis of triazole-thione hybrids revealed that modifications at specific positions on the triazole ring can enhance antimicrobial potency. For instance, compounds with electron-donating groups showed increased activity against E. coli and Bacillus subtilis .
- Cancer Cell Line Studies : Some derivatives have been evaluated for anticancer activity against various cell lines. For example, specific triazole compounds demonstrated IC50 values as low as 6.2 μM against colon carcinoma cells .
Properties
Molecular Formula |
C20H14ClFN4S |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H14ClFN4S/c21-16-4-6-18(7-5-16)26-19(15-8-10-23-11-9-15)24-25-20(26)27-13-14-2-1-3-17(22)12-14/h1-12H,13H2 |
InChI Key |
GQQHPNRBYDLYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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